7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptane hydrochloride
Description
Molecular Formula: C₁₂H₁₄ClF₂N
Molecular Weight: 245.7 g/mol
Structural Features:
Properties
IUPAC Name |
7,7-difluoro-1-phenyl-3-azabicyclo[4.1.0]heptane;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2N.ClH/c13-12(14)10-6-7-15-8-11(10,12)9-4-2-1-3-5-9;/h1-5,10,15H,6-8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCPCZIEGYGQSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2(C1C2(F)F)C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptane hydrochloride typically involves multiple steps, starting with the appropriate precursors. One common approach is the cyclization of a suitable precursor containing a phenyl group and a difluoro moiety under specific reaction conditions. The reaction conditions may include the use of strong bases or acids, and the reaction is often carried out at elevated temperatures to facilitate the formation of the bicyclic structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptane hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptane hydrochloride has several scientific research applications, including:
Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms or cellular processes.
Industry: The compound's unique properties make it useful in various industrial applications, such as materials science and catalysis.
Mechanism of Action
The mechanism by which 7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptane hydrochloride exerts its effects depends on its molecular targets and pathways involved. For example, in biological systems, it may interact with specific enzymes or receptors, leading to modulation of biological processes. The exact mechanism would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bicyclo[4.1.0]heptane Derivatives with Fluorine Substituents
(a) 7,7-Difluoro-6-phenyl-3-azabicyclo[4.1.0]heptane Hydrochloride (CAS 1955493-48-7)
- Key Difference : Phenyl group at the 6-position instead of 1-position.
- Impact : Altered steric and electronic effects may influence receptor binding or metabolic stability.
- Molecular Weight : 245.7 g/mol (identical to the target compound) .
(b) 7,7-Difluoro-1-methyl-3-azabicyclo[4.1.0]heptane Hydrochloride
(c) 6,6-Difluoro-3-azabicyclo[3.1.0]hexane Hydrochloride (CAS 1215071-12-7)
Derivatives with Halogen or Functional Group Variations
(a) (1R,6R)-7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane Hydrochloride (CAS 1807912-35-1)
- Key Difference : Bromine replaces fluorine; methyl group at 6-position.
(b) 7-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane Hydrochloride (CAS 1818847-27-6)
Bicyclo Systems with Heteroatom Variations
(a) 2-Oxa-5-azabicyclo[4.1.0]heptane Hydrochloride
- Key Difference : Oxygen (oxa) replaces a carbon in the bicyclo core.
- Impact : Altered hydrogen-bonding capacity and polarity .
(b) 3-Azabicyclo[3.2.0]heptane-1-carboxylic Acid Hydrochloride (CAS 1803607-01-3)
- Key Difference : Carboxylic acid functional group.
Physicochemical and Functional Comparison
Research and Application Insights
- Pharmaceutical Relevance: The target compound’s bicyclo[4.1.0]heptane scaffold is analogous to bioactive molecules like norcarane derivatives, which are explored for CNS activity .
- Synthetic Challenges : Fluorination at the 7-position requires specialized reagents (e.g., Selectfluor) to achieve regioselectivity .
- Safety Data: Limited toxicity information is available; most analogs are labeled "For R&D use only" .
Biological Activity
7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptane hydrochloride (CAS No. 1955497-94-5) is a compound of interest in pharmacological research due to its unique bicyclic structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
The compound has the following chemical specifications:
- Molecular Formula : C₁₂H₁₄ClF₂N
- Molecular Weight : 245.7 g/mol
- Appearance : White to off-white powder
- Storage Conditions : Room temperature
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the dopamine and norepinephrine pathways. Its structural similarity to known psychoactive compounds suggests potential applications in treating conditions such as anxiety and depression.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
Data Table: Biological Activity Summary
Case Study 1: Dopamine Receptor Interaction
In a study evaluating various azabicyclo derivatives, this compound was assessed for its binding affinity to dopamine receptors in rat caudate-putamen tissue. The results indicated that while it was less potent than cocaine analogs, it displayed a unique binding profile that may contribute to its psychoactive properties.
Case Study 2: Antimicrobial Evaluation
Another study focused on the antibacterial properties of azabicyclo compounds revealed that some derivatives exhibited significant inhibition against Gram-positive bacteria. However, specific testing on 7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptane is still required to establish its efficacy.
Research Findings
Recent research has highlighted the importance of structural modifications in enhancing the biological activity of azabicyclo compounds. For instance, the introduction of fluorine atoms has been shown to increase lipophilicity and receptor binding affinity, which may enhance therapeutic effects while reducing side effects.
Q & A
Q. How can computational modeling resolve discrepancies in reaction mechanisms for fluorinated bicycloheptane systems?
Answer: A hybrid computational-experimental workflow is effective:
- Mechanistic studies : Use DFT calculations (B3LYP/6-311+G(d,p) with D3 dispersion) to map potential energy surfaces.
- Kinetic validation : Compare computed activation barriers (±2 kcal/mol accuracy) with experimental Arrhenius plots.
- Dynamic effects : Apply metadynamics simulations to assess solvent and temperature impacts on transition states .
Q. What experimental designs are suitable for probing the stereoelectronic effects of fluorine substitution on the bicycloheptane scaffold?
Answer: Design experiments to:
- Measure electronic effects : Use Hammett σ constants derived from ¹⁹F NMR chemical shifts.
- Assess steric impacts : Perform X-ray structure overlays with non-fluorinated analogs (RMSD <0.2 Å).
- Functional consequences : Test catalytic activity in fluorination reactions (e.g., SNAr substitutions) under varying dielectric conditions .
Q. How should researchers address contradictions between theoretical and experimental spectral data for this compound?
Answer: Follow a systematic resolution protocol:
Verify computational parameters : Ensure basis sets include polarization/diffusion functions.
Calibrate experimental conditions : Use deuterated solvents with ≤0.01% H₂O and probe temperature control (±0.1°C).
Advanced NMR : Perform 2D HMBC to validate through-space couplings and VT-NMR (-80°C to +60°C) to detect conformational exchange .
Q. What methodologies are effective in identifying and quantifying degradation products under accelerated stability testing?
Answer: Implement:
- Forced degradation : Expose to 40°C/75% RH for 4 weeks, monitoring via UPLC-MS (QDa detector).
- Degradant identification : Use high-resolution MS (ESI+, m/z 50–1000) and compare fragmentation patterns with synthetic standards.
- Quantification : Apply USP reference standards (e.g., USP Raloxifene Hydrochloride RS) for calibration curves (R² >0.999) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
